![molecular formula C13H15N3O3S3 B2999081 (E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide CAS No. 725711-30-8](/img/structure/B2999081.png)
(E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide
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Description
(E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide is a useful research compound. Its molecular formula is C13H15N3O3S3 and its molecular weight is 357.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitor of PqsD in Pseudomonas aeruginosa
This compound has been used in the synthesis of inhibitors of PqsD, a key enzyme in the biosynthesis of Pseudomonas Quinolone Signal (PQS), in Pseudomonas aeruginosa . This bacterium is a common pathogen that causes diseases in plants and animals, including humans.
Biochemical Evaluation
The compound has been used in biochemical evaluations, specifically in structure-activity relationship studies . These studies are crucial in drug discovery and development as they help in understanding how changes in a molecule’s structure affect its interaction with its biological target.
Multifunctional Electrolyte Additive
The compound has been proven to be a multifunctional additive that can functionalize electrolytes and improve the performance of LiNi 0.8 Mn 0.1 Co 0.1 O 2 (NCM811)/graphite batteries . With 2-TS, the initial discharge capacity of the battery decreased by only 8.40% after 500 cycles at room temperature and a voltage range of 2.80–4.20 V, compared to a decrease of 23.59% for batteries without 2-TS .
High Voltage and High Nickel NCM-based Batteries
The compound has shown potential for use in high voltage and high nickel NCM-based batteries . The results indicate that 2-TS molecules can consume H 2 O / HF residues to alleviate the decomposition of LiPF 6, and preferentially react on the electrode to form a uniform and dense low-resistance film .
properties
IUPAC Name |
(NE)-N-[(5E)-5-(dimethylaminomethylidene)-4-oxo-3-prop-2-enyl-1,3-thiazolidin-2-ylidene]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3S3/c1-4-7-16-12(17)10(9-15(2)3)21-13(16)14-22(18,19)11-6-5-8-20-11/h4-6,8-9H,1,7H2,2-3H3/b10-9+,14-13+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEOALRGXDMGKRQ-LBSPPQMYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)N(C(=NS(=O)(=O)C2=CC=CS2)S1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)N(/C(=N\S(=O)(=O)C2=CC=CS2)/S1)CC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((E)-3-allyl-5-((dimethylamino)methylene)-4-oxothiazolidin-2-ylidene)thiophene-2-sulfonamide |
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